molecular formula C7H6N2O3 B072500 4-Nitrobenzaldehyde oxime CAS No. 1129-37-9

4-Nitrobenzaldehyde oxime

Cat. No. B072500
CAS RN: 1129-37-9
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-VMPITWQZSA-N
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Description

4-Nitrobenzaldehyde oxime is a chemical compound with significant interest in various fields of chemistry due to its unique properties and potential applications. The molecule consists of a benzaldehyde group substituted with a nitro group and an oxime group, which significantly influences its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of 4-Nitrobenzaldehyde oxime involves the reaction of 4-nitrobenzaldehyde with hydroxylamine. The process yields 4-Nitrobenzaldehyde oxime as a key intermediate for further chemical transformations, including the synthesis of novel diaryl- and arylnitrofuroxans through subsequent reactions (Epishina, M., Ovchinnikov, I., & Makhova, N., 1997).

Molecular Structure Analysis

Quantum chemical calculations using Hartree-Fock (HF) and density functional theory (DFT) methods have provided insights into the molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, molecular electrostatic potentials (MEPs), and thermodynamic properties of 4-Nitrobenzaldehyde oxime. These studies show good agreement with experimental data, highlighting the compound's complex electronic structure and reactivity (Gökce, H., & Bahçelī, S., 2011).

Chemical Reactions and Properties

4-Nitrobenzaldehyde oxime participates in various chemical reactions, demonstrating its versatility. For instance, it undergoes chemoselective benzylation and allylation in the presence of phase transfer catalysts and metal catalysts in aqueous media, highlighting its potential in synthetic organic chemistry (Zha, Z., Xde, Z., Zhou, C., Wang, Z., & Wang, Y., 2010).

Physical Properties Analysis

The study of 4-Nitrobenzaldehyde oxime's physical properties, including its molecular structure, conformation, and hydrogen bonding, reveals complex interactions. Crystallographic studies have identified distinct conformations and hydrogen bonding patterns, contributing to the understanding of its solid-state behavior (Wardell, J., Skakle, J., Low, J. N., & Glidewell, C., 2005).

Scientific Research Applications

  • Crystallography

    • Application : 4-Nitrobenzaldehyde oxime is used in the study of crystal structures .
    • Method : The compound is crystallized, and its structure is analyzed using X-ray crystallography .
    • Results : The planes containing the CNO and ONO atoms subtend dihedral angles of 5.47 (5) and 8.31 (5)°, respectively, with the benzene ring. In the crystal structure, inter-molecular O-H⋯N hydrogen bonds link the molecules into centrosymmetric dimers with an R (2) (2) (6) graph-set motif .
  • Pharmacology

    • Application : Oximes, including 4-Nitrobenzaldehyde oxime, have been studied for their potential therapeutic properties .
    • Method : Various oximes are synthesized and tested for their pharmacological effects .
    • Results : Oximes have been found to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities. Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .
  • Quantum Chemistry

    • Application : 4-Nitrobenzaldehyde oxime is used in quantum chemical calculations .
    • Method : The molecular geometry, vibrational frequencies, 1H and 13C NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, molecular electrostatic potentials (MEPs), thermodynamic properties and atomic charges of 4-Nitrobenzaldehyde oxime molecules are investigated using Hartree-Fock (HF) and density functional theory (DFT/B3LYP) methods with the 6-311++G (d, p) basis set .
    • Results : The results of these calculations provide valuable information about the properties of 4-Nitrobenzaldehyde oxime .
  • Synthetic Chemistry

    • Application : 4-Nitrobenzaldehyde oxime is used in the optimization of synthetic methods .
    • Method : The compound is used in trials to create under catalyst-free conditions in mineral water .
    • Results : The oxime was obtained with a 30% yield in 60 min .
  • Oligonucleotide Synthesis

    • Application : 4-Nitrobenzaldehyde oxime is used as a reagent for phosphotriester cleavage in oligonucleotide synthesis .
    • Method : The compound is used as a reagent in the synthesis of oligonucleotides .
    • Results : The results of this application are not specified in the source .
  • Green Chemistry

    • Application : 4-Nitrobenzaldehyde oxime is used in the development of environmentally friendly synthetic methods .
    • Method : The compound is used in the synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water .
    • Results : For example, 4-nitrobenzaldehyde was converted to 4-nitrobenzaldehyde oxime with 95% yield within 10 min .
  • Oligonucleotide Synthesis

    • Application : 4-Nitrobenzaldehyde oxime is used as a reagent for phosphotriester cleavage in oligonucleotide synthesis .
    • Method : The compound is used as a reagent in the synthesis of oligonucleotides .
    • Results : The results of this application are not specified in the source .
  • Green Chemistry

    • Application : 4-Nitrobenzaldehyde oxime is used in the development of environmentally friendly synthetic methods .
    • Method : The compound is used in the synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water .
    • Results : For example, 4-nitrobenzaldehyde was converted to 4-nitrobenzaldehyde oxime with 95% yield within 10 min .
  • Oligonucleotide Synthesis

    • Application : 4-Nitrobenzaldehyde oxime is used as a reagent for phosphotriester cleavage in oligonucleotide synthesis .
    • Method : The compound is used as a reagent in the synthesis of oligonucleotides .
    • Results : The results of this application are not specified in the source .

Safety And Hazards

4-Nitrobenzaldehyde oxime may cause an allergic skin reaction and serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Recent developments in oxime reactivity have enabled new transformations and applications, including dynamic materials, energetic materials, and biocatalytic oxime reductions . The use of saline to accelerate the oxime reaction represents a biofriendly, mild, and versatile approach for conjugating sensitive biomolecules .

properties

IUPAC Name

(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPAVBACRIHHC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzaldoxime

CAS RN

1129-37-9
Record name Benzaldehyde, p-nitro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-nitrobenzaldehyde oxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Nitrobenzaldoxime
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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